N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, an ethyl group attached to the nitrogen atom, and a methoxybenzamide moiety. Its distinct structure allows it to participate in various chemical reactions and makes it a candidate for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, tetrahydrothiophene, is oxidized to form the 1,1-dioxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation Reaction: The oxidized tetrahydrothiophene is then reacted with N-ethyl-3-methoxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar tetrahydrothiophene ring and sulfone group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide: A compound with a similar structure but different substituents on the benzamide moiety.
Uniqueness: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-15(12-7-8-20(17,18)10-12)14(16)11-5-4-6-13(9-11)19-2/h4-6,9,12H,3,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQAUQZFLRXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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